molecular formula C16H25N3O2 B8707800 4-(6-Amino-pyridin-3-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1231930-23-6

4-(6-Amino-pyridin-3-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8707800
CAS RN: 1231930-23-6
M. Wt: 291.39 g/mol
InChI Key: YXMPFOCKQJNWBM-UHFFFAOYSA-N
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Description

4-(6-Amino-pyridin-3-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(6-Amino-pyridin-3-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Amino-pyridin-3-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1231930-23-6

Product Name

4-(6-Amino-pyridin-3-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 4-[(6-aminopyridin-3-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-8-6-12(7-9-19)10-13-4-5-14(17)18-11-13/h4-5,11-12H,6-10H2,1-3H3,(H2,17,18)

InChI Key

YXMPFOCKQJNWBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CN=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Stir for 5 min 4-methylene-piperidine-1-carboxylic acid tert-butyl ester (5.10 g) under nitrogen and add a 0.5 M THF solution of 9-borabicyclo[3.3.1]nonane (77.49 mL). Stir at 75° C. under nitrogen for 1 h. Cool and add 2-amino-5-bromopyridine (3.8 g), potassium carbonate (3.87 g), and 1,1′-biss(diphenylphosphino)ferrocene)palladium(II) chloride (538.10 mg) and a degassed mixture of DMF (47.83 mL) and water (4.78 mL). Stir at 60° C. during 4 h, then at RT over the weekend. Add water and EA. Separate and extract aqueous layer with EA. Combine the organic layers and dry over sodium sulfate and remove the solvent under vacuum. Purify by silica gel column chromatography, eluting with DCM/methanol (1%)/ammonia (0.1%) to DCM/methanol (3%)/ammonia (0.3%). Triturate the residue with EA to afford 1.85 g of the title compound. MS (ES+): m/z=292 (M+H)+.
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5.1 g
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